molecular formula C10H8F3IOS B14047385 1-(3-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one

1-(3-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14047385
M. Wt: 360.14 g/mol
InChI Key: QHBZMCMSVKXKAY-UHFFFAOYSA-N
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Description

1-(3-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H8F3IOS and a molecular weight of 360.13 g/mol . This compound is characterized by the presence of an iodine atom, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one typically involves the following steps:

Chemical Reactions Analysis

1-(3-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium cyanide (KCN).

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: These interactions can affect various biochemical pathways, resulting in the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

1-(3-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(3-Bromo-2-(trifluoromethylthio)phenyl)propan-1-one and 1-(3-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one share similar structures but differ in the halogen atom attached to the phenyl ring.

    Uniqueness: The presence of the iodine atom in this compound imparts unique reactivity and properties, making it distinct from its bromine and chlorine analogs.

Properties

Molecular Formula

C10H8F3IOS

Molecular Weight

360.14 g/mol

IUPAC Name

1-[3-iodo-2-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C10H8F3IOS/c1-2-8(15)6-4-3-5-7(14)9(6)16-10(11,12)13/h3-5H,2H2,1H3

InChI Key

QHBZMCMSVKXKAY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)I)SC(F)(F)F

Origin of Product

United States

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